Methyl 5-bromo-2-nitronicotinate
Description
Methyl 5-bromo-2-nitronicotinate is a nitropyridine derivative with the molecular formula C₈H₅BrN₂O₅. Structurally, it consists of a pyridine ring substituted with a nitro group (-NO₂) at the 2-position, a bromine atom at the 5-position, and a methyl ester (-COOCH₃) at the 3-position. This compound is primarily utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing heterocyclic molecules due to its electron-deficient aromatic system, which facilitates nucleophilic substitution and cross-coupling reactions .
Properties
Molecular Formula |
C7H5BrN2O4 |
|---|---|
Molecular Weight |
261.03 g/mol |
IUPAC Name |
methyl 5-bromo-2-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7(11)5-2-4(8)3-9-6(5)10(12)13/h2-3H,1H3 |
InChI Key |
URSHBGZRFDSBBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-nitronicotinate typically involves the bromination and nitration of nicotinic acid derivatives. One common method starts with 5-bromo nicotinic acid, which is then nitrated to introduce the nitro group at the 2-position. The final step involves esterification to form the methyl ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-nitronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Coupling: Organoboron reagents with a palladium catalyst under mild conditions.
Major Products:
Substitution: Various substituted nicotinates.
Reduction: Methyl 5-bromo-2-aminonicotinate.
Coupling: Biaryl derivatives.
Scientific Research Applications
Methyl 5-bromo-2-nitronicotinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: It is involved in the synthesis of metal-organic frameworks (MOFs) with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-nitronicotinate is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors .
Comparison with Similar Compounds
Table 1: Structural Comparison of Nitronicotinate Derivatives
Note: Molecular weights for this compound and Methyl 2-methoxy-5-nitronicotinate are estimated based on structural analogs.
Key Structural Differences :
- Substituent Type and Position : The bromine atom in this compound enhances electrophilicity at the 5-position, making it reactive in Suzuki-Miyaura couplings. In contrast, Ethyl 2-hydroxy-5-nitronicotinate has a hydroxyl group at position 2, which may participate in hydrogen bonding, while Methyl 2-methoxy-5-nitronicotinate contains an electron-donating methoxy group at position 2, altering electronic distribution .
- Ester Group : Methyl vs. ethyl esters influence solubility; methyl esters are generally more lipophilic than ethyl esters.
Physical and Chemical Properties
Table 2: Comparative Physicochemical Properties
Key Observations :
- Reactivity : The bromine atom in this compound increases its reactivity in cross-coupling reactions compared to the methoxy or hydroxyl groups in analogs.
- Hazards: Both brominated and methoxy-nitro derivatives release hydrogen bromide (HBr) and nitrogen oxides (NOx) upon combustion, necessitating stringent safety protocols .
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